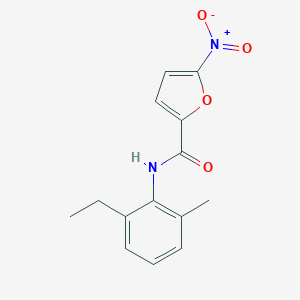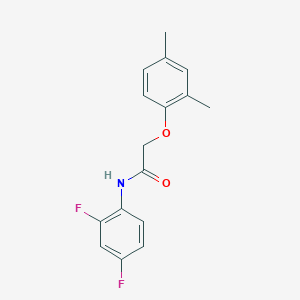
N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamide, also known as Nitrofurazone, is a synthetic broad-spectrum antibacterial and antifungal agent. It has been used in both human and veterinary medicine for the treatment of various bacterial and fungal infections. Nitrofurazone has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Mecanismo De Acción
N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee works by inhibiting bacterial and fungal growth through the disruption of DNA synthesis. It binds to bacterial and fungal DNA and inhibits the activity of enzymes involved in DNA replication, leading to bacterial and fungal death.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, as well as antioxidant and immune-modulating effects. N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee has also been shown to have wound-healing properties, making it useful in the treatment of burns and other types of skin injuries.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee has several advantages for use in lab experiments. It is a broad-spectrum antibiotic and antifungal agent, making it useful for the treatment of a wide range of bacterial and fungal infections. It is also relatively inexpensive and easy to synthesize. However, N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee has some limitations, including its potential toxicity and the development of bacterial resistance to the drug.
Direcciones Futuras
There are several future directions for research on N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee. One area of research is the development of new formulations of N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee that can be used in different applications, such as wound healing and veterinary medicine. Another area of research is the study of N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee's effects on different types of microorganisms and its potential use in the treatment of emerging infectious diseases. Additionally, further research is needed to understand the mechanisms of bacterial and fungal resistance to N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee and to develop strategies to overcome this resistance.
Métodos De Síntesis
N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee can be synthesized through a multi-step process involving the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-ethyl-6-nitrobenzaldehyde. This intermediate is then reacted with methyl anthranilate to form 2-ethyl-6-methyl-5-nitrobenzaldehyde. The final step involves the reaction of this intermediate with ammonium carbonate to form N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee.
Aplicaciones Científicas De Investigación
N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee has been used in various scientific research applications, including microbiology, pharmacology, and toxicology. It has been used to study the antibacterial and antifungal properties of N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee against various microorganisms. N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee has also been used to study the mechanism of action of the drug and its effects on cellular processes.
Propiedades
Fórmula molecular |
C14H14N2O4 |
|---|---|
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C14H14N2O4/c1-3-10-6-4-5-9(2)13(10)15-14(17)11-7-8-12(20-11)16(18)19/h4-8H,3H2,1-2H3,(H,15,17) |
Clave InChI |
XNURJOOOKYBJEJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])C |
SMILES canónico |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B251826.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251828.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B251829.png)
![3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251830.png)

![N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B251832.png)
![N-{2-methyl-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251834.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B251841.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251842.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B251843.png)

![Ethyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B251846.png)
![N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B251847.png)